4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid
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Description
4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid (DMTBU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTBU is a thiourea derivative of benzoic acid, which has been synthesized through various methods.
Scientific Research Applications
Antimicrobial Activity
- Thioureides derived from benzoic acid, similar in structure to 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid, have been studied for their antimicrobial activities. These compounds exhibit selective antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as Candida species, showing promise for treating multidrug-resistant infections (Limban et al., 2008).
Spectroscopic and Structural Studies
- Spectroscopic studies and structural elucidation of thioureido benzoic acid compounds, including crystallographic analysis, provide insights into their molecular configuration and potential applications in research and technology. These analyses contribute to the understanding of the compounds' biological activities and their potential as ligands in metal complexes (Aydın et al., 2010).
Synthesis and Design for Specific Inhibitors
- Thioureido benzoic acid derivatives have been designed and synthesized for specific applications, such as urease inhibition. These compounds show significant inhibitory activity, indicating their potential in developing treatments for diseases where urease activity is a contributing factor (Saeed et al., 2014).
Nonlinear Optical (NLO) Properties
- Research into unsymmetrical acyl thiourea derivatives, similar in structural concept to 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid, focuses on their potential use in nonlinear optical (NLO) applications. The studies explore the compounds' molecular geometries, interactions, and third-order NLO properties, highlighting their suitability as materials for advanced functional applications (Ashfaq et al., 2021).
properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-15-8-3-12(11-16(15)24-2)9-10-19-18(25)20-14-6-4-13(5-7-14)17(21)22/h3-8,11H,9-10H2,1-2H3,(H,21,22)(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYILIAVDJCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid |
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